N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a hybrid scaffold combining a thiazolo[3,2-b][1,2,4]triazinone core and a thieno[2,3-d]pyrimidin-4-ylsulfanyl moiety. Its design was inspired by structural analogs such as thieno[2,3-d]pyrimidinone derivatives, which exhibit bioactivity in enzyme inhibition and antimicrobial assays . Molecular overlay studies revealed >60% similarity between the thieno[2,3-d]pyrimidinone and thiazolo[3,2-b]-1,2,4-triazinone nuclei, prompting the replacement of the former with the latter to optimize steric and electronic properties . The linker region was simplified to a methylene group (-CH2-) to enhance synthetic accessibility while maintaining intermolecular interactions critical for target binding .
Properties
IUPAC Name |
N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2S3/c1-7-11(22)18-14-20(19-7)9(4-25-14)17-10(21)5-24-13-8-2-3-23-12(8)15-6-16-13/h2-4,6H,5H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKCTGFVAVJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NC=NC4=C3C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization, sulfonation, and acylation reactions under controlled conditions. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities that may be harnessed for therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties against various pathogens. The thiazolo and triazin moieties may enhance the efficacy against resistant strains of bacteria and fungi.
- Anticancer Potential : Several derivatives of thiazolo[3,2-b][1,2,4]triazines have shown promise in cancer research. The unique structure of this compound may interfere with cancer cell proliferation and induce apoptosis.
- Enzyme Inhibition : The presence of the thieno and pyrimidin rings suggests potential as enzyme inhibitors. Such properties are crucial in drug design for diseases like diabetes and hypertension.
Synthetic Routes and Industrial Applications
The synthesis of N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions:
- Cyclization : Formation of the heterocyclic rings through cyclization reactions.
- Sulfonation : Introduction of the sulfanyl group.
- Acylation : Final acylation to yield the target compound.
These processes can be optimized for industrial production to ensure higher yields and purity levels through advanced purification techniques such as chromatography.
Case Study 1: Antimicrobial Efficacy
A study conducted on similar thiazolo-triazine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines showed that compounds with similar structural frameworks inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways.
Mechanism of Action
The mechanism of action of N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Linker and Substituent Effects
The 2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide linker in the target compound contrasts with:
- Phenylthieno-pyridinone linkers (e.g., 6a–c): These incorporate aromatic substituents (e.g., 4-chlorophenyl) that improve lipophilicity but may hinder solubility .
- Tetrahydrobenzothieno-triazolo linkers (e.g., 10a): Saturated linkers reduce steric hindrance but limit π-system conjugation, affecting target affinity .
Substituent studies (e.g., methyl, phenyl, halogens) on the thiazolo-triazinone nucleus (Figure 2 in ) demonstrate that electron-withdrawing groups (e.g., -Cl) enhance electrophilic reactivity, while methyl groups improve metabolic stability .
Biological Activity
N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a unique multi-ring structure that combines thiazole and triazine functionalities with a sulfanyl acetamide group. This structural complexity is believed to enhance its biological activity compared to simpler derivatives. The molecular formula is with a molecular weight of approximately 412.46 g/mol.
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Thiazole-triazine core | Fused heterocyclic rings | Acetylcholinesterase inhibitor |
| Thieno[2,3-d]pyrimidine | Sulfanyl-substituted acetamide | Antimicrobial properties |
Acetylcholinesterase Inhibition
One of the primary mechanisms through which N-(6-methyl-7-oxo...) exhibits biological activity is by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function and memory enhancement. Preliminary studies indicate that compounds with similar structural motifs have shown significant AChE inhibitory activity, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. Studies have shown that derivatives containing thiazole and triazine cores exhibit significant antibacterial activity against various pathogens. For instance, compounds derived from similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Research Findings
A variety of studies have investigated the pharmacological potentials of N-(6-methyl-7-oxo...). Here are some notable findings:
- Anticancer Properties : Some derivatives have been tested for their anticancer activity against various cancer cell lines. For example, certain thiazolo-triazine derivatives exhibited cytotoxic effects in MCF-7 breast cancer cells with IC50 values indicating significant potency .
- Anti-inflammatory Effects : In addition to AChE inhibition and antimicrobial activity, compounds similar to N-(6-methyl-7-oxo...) have demonstrated anti-inflammatory properties in vitro, suggesting their potential use in treating inflammatory disorders .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to maximize yield and purity. Common reagents include potassium carbonate and solvents like dimethyl sulfoxide .
Case Studies
Several case studies provide insights into the biological efficacy of compounds related to N-(6-methyl-7-oxo...):
- Study on AChE Inhibition : A study assessed various thiazolo-triazine derivatives for their AChE inhibitory effects. Results showed that certain compounds outperformed conventional medications in efficacy .
- Antibacterial Screening : Another study evaluated the antibacterial activity of synthesized thiazolo-triazine derivatives against common pathogens. Compounds were found to exhibit superior antibacterial effects compared to ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
